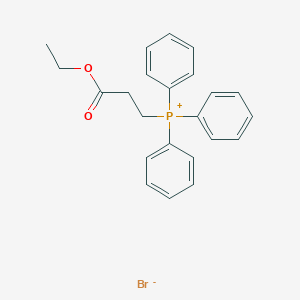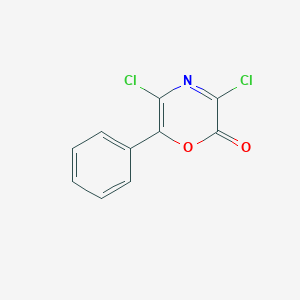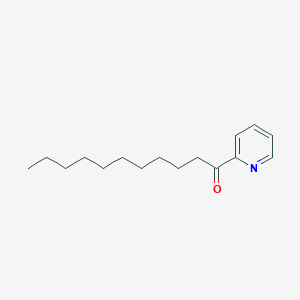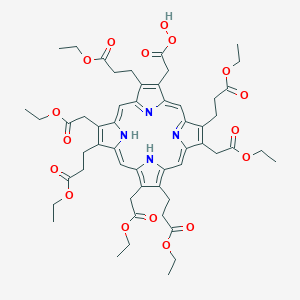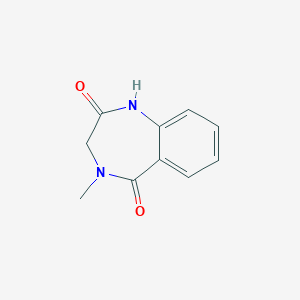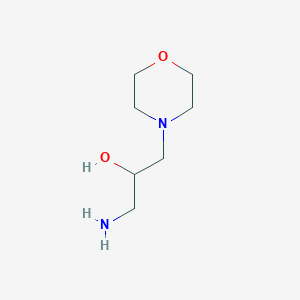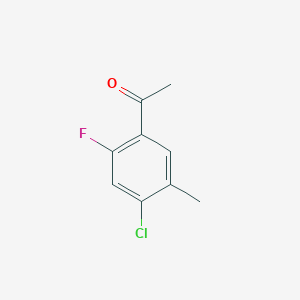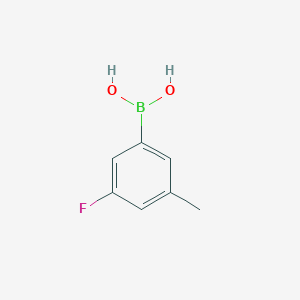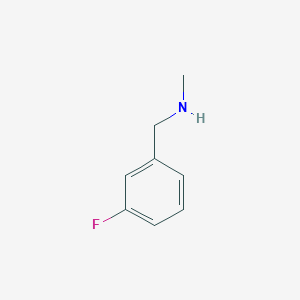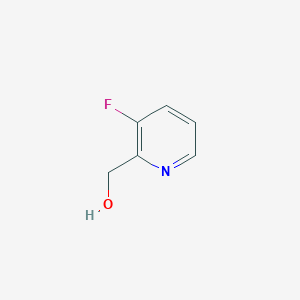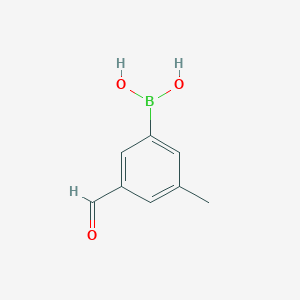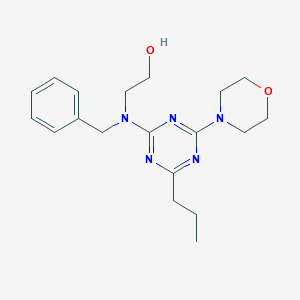
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it is a synthetic compound that is used in various laboratory experiments.
科学的研究の応用
MPTP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is in the field of neuroscience, where MPTP is used to create animal models of Parkinson's disease. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animal models.
作用機序
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to their degeneration and the development of Parkinson's-like symptoms.
生化学的および生理学的効果
The biochemical and physiological effects of MPTP are primarily related to its neurotoxicity and its ability to selectively target dopaminergic neurons in the brain. MPTP has been shown to cause a loss of dopamine in the brain, leading to the development of Parkinson's-like symptoms in animal models. Additionally, MPTP has been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxicity.
実験室実験の利点と制限
One of the advantages of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease. Additionally, MPTP is relatively easy to synthesize and can be produced in large quantities, making it readily available for research purposes. However, one of the limitations of using MPTP is its neurotoxicity, which can make it difficult to use in certain experiments where cell viability is important.
将来の方向性
There are several future directions for research involving MPTP. One area of interest is in developing new animal models of Parkinson's disease that more closely mimic the human disease. Additionally, researchers are exploring the potential therapeutic applications of MPTP and its derivatives in the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is interest in developing new neuroprotective agents that can prevent the loss of dopaminergic neurons in the brain, potentially slowing or stopping the progression of Parkinson's disease.
合成法
The synthesis of MPTP involves the reaction of 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine with benzyl chloroformate in the presence of a base. This reaction results in the formation of the intermediate benzyl carbamate, which is then reacted with 4-(phenylmethyl)aniline to produce the final product, MPTP. The synthesis of MPTP is a multi-step process that requires careful control of the reaction conditions to ensure the purity and yield of the final product.
特性
CAS番号 |
127374-85-0 |
|---|---|
製品名 |
Ethanol, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)(phenylmethyl)amino)- |
分子式 |
C19H27N5O2 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C19H27N5O2/c1-2-6-17-20-18(23-10-13-26-14-11-23)22-19(21-17)24(9-12-25)15-16-7-4-3-5-8-16/h3-5,7-8,25H,2,6,9-15H2,1H3 |
InChIキー |
OJUOCXIDKPCXNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
正規SMILES |
CCCC1=NC(=NC(=N1)N(CCO)CC2=CC=CC=C2)N3CCOCC3 |
その他のCAS番号 |
127374-85-0 |
同義語 |
2-[benzyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



